Quinolin-2-ylacetic acid - 284477-00-5

Quinolin-2-ylacetic acid

Catalog Number: EVT-3046777
CAS Number: 284477-00-5
Molecular Formula: C11H9NO2
Molecular Weight: 187.198
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One-Pot Friedel-Crafts Reaction/Oxidative Umpolung Aza-Grob Fragmentation Sequence: This method utilizes readily available isatin-based propargyl amines []. The process involves a gold-catalyzed Friedel-Crafts cyclization of the starting material, followed by oxidative umpolung aza-Grob fragmentation using a hypervalent iodine reagent. This generates isocyano intermediates which then undergo nucleophilic addition with alcohols, yielding (2-(quinolin-2-yl)phenyl)carbamates []. This method is highlighted for its operational simplicity, broad substrate scope, and mild reaction conditions [].
  • Reaction with dihalogen compounds: This method involves reacting CH-acid compounds with open chain dihalogen compounds to produce 2-(quinolin-2-yl-methoxy)phenyl-acetic acid derivatives [].
Molecular Structure Analysis
  • Esterification: 2-(Quinolin-2-yl)acetic acid can be converted into its corresponding esters [, ]. This reaction is typically carried out by reacting the acid with an appropriate alcohol in the presence of an acid catalyst.
  • Salt Formation: 2-(Quinolin-2-yl)acetic acid can form salts with various bases, including potassium, sodium, ammonium, lysine, diethylamine, tromethamine (TRIS), piperazine, ethylenediamine, and ethanolamine []. These salts exhibit antagonistic activity against the CRTH2 receptor [].
Mechanism of Action
  • Allosteric Integrase Inhibition: 2-(Quinolin-3-yl)acetic acid derivatives, structurally similar to 2-(Quinolin-2-yl)acetic acid, have been identified as potent allosteric inhibitors of HIV-1 integrase [, , , ]. These compounds, referred to as LEDGINs, exert their inhibitory effect by binding to the LEDGF/p75 binding pocket of HIV integrase [, ].
  • Disruption of Protein-Protein Interactions: By occupying the LEDGF/p75 binding site, LEDGINs prevent the interaction between integrase and LEDGF/p75, a crucial step in the integration of the viral genome into the host cell's DNA [, ]. This disruption indirectly interferes with the catalytic activity of integrase, ultimately hindering viral replication [, ].
  • Modulation of Integrase Multimerization: LEDGINs are believed to exert their allosteric inhibition by influencing the oligomerization state of HIV-1 integrase [, ]. The binding of LEDGINs stabilizes an inactive multimeric form of integrase, preventing the formation of the active integrase-viral DNA complex [].
Physical and Chemical Properties Analysis
  • Solubility: The potassium, sodium, ethanolamine, and piperazine salts of 2-(Quinolin-2-yl)acetic acid derivatives have been reported to be soluble in acetonitrile and water under specific conditions [].
Applications
  • Leukotriene Synthesis Inhibition: 2-(Quinolin-2-yl-methoxy)phenyl-2-cyclopentyl acetic acid (BAY x1005), a derivative of 2-(Quinolin-2-yl)acetic acid, is a potent leukotriene synthesis inhibitor [, , , ]. Leukotrienes are inflammatory mediators involved in various inflammatory and allergic diseases, such as asthma. BAY x1005 effectively reduces vascular inflammation by inhibiting leukotriene production []. It has shown efficacy in animal models of inflammation, demonstrating anti-edema and anti-inflammatory effects [, , ].

(R)-2-[4-(Quinolin-2-yl-methoxy)phenyl]-2-cyclopentyl acetic acid (BAY x1005)

    Compound Description: BAY x1005 is a potent leukotriene synthesis inhibitor. It effectively blocks contractions in human airways induced by anti-IgE, which are mediated by leukotrienes. It achieves this by inhibiting the synthesis of leukotrienes, specifically LTE4, without affecting the actions of LTD4. BAY x1005 has demonstrated greater potency compared to another leukotriene synthesis inhibitor, MK-886 []. Studies in rats have also shown BAY x1005 to be orally bioavailable and effective in reducing inflammatory responses, such as blood eosinophilia and airway eosinophilia [, ].

    Relevance: BAY x1005 shares a core structure with 2-(Quinolin-2-yl)acetic acid, featuring the quinoline ring directly linked to an acetic acid moiety. The key difference lies in the presence of a 4-(quinolin-2-yl-methoxy)phenyl and a cyclopentyl substituent on the acetic acid alpha carbon in BAY x1005 [, ].

(5-Fluoro-2-methyl-3-quinolin-2-ylmethylindo-1-yl)-acetic acid (OC000459)

    Compound Description: OC000459 acts as a potent and selective antagonist for the D prostanoid receptor 2 (DP2), also known as CRTH2. This receptor is primarily found on Th2 lymphocytes, eosinophils, and basophils. By blocking DP2, OC000459 inhibits the recruitment and activation of these cells, which are typically triggered by prostaglandin D2 (PGD2) []. OC000459 demonstrates efficacy in inhibiting the chemotaxis of Th2 lymphocytes and their cytokine production. It also effectively antagonizes the shape change responses of eosinophils induced by PGD2, both in isolated human leukocytes and whole blood. Importantly, OC000459 does not interfere with other prostanoid receptors or a wide range of enzymes, including COX1 and COX2, indicating its high selectivity [].

2-(Quinolin-3-yl)acetic acid derivatives (LEDGINs)

    Compound Description: LEDGINs are a class of allosteric HIV integrase (HIV IN) inhibitors. These compounds target the LEDGF/p75 binding pocket on HIV IN, thus preventing the interaction with LEDGF/p75 and indirectly interfering with integrase catalytic activity [, , , ]. Mechanistically, LEDGINs are believed to exert their antiviral effects through a multimodal approach. They inhibit HIV integration by disrupting the interaction of integrase with both viral DNA and its cellular cofactor, LEDGF/p75. This disruption occurs through the allosteric stabilization of an inactive multimeric form of integrase, preventing the formation of the stable synaptic complex between integrase and viral DNA []. This multi-pronged inhibitory mechanism of LEDGINs leads to a cooperative inhibition of viral DNA integration and, consequently, HIV-1 replication in cellular models. Importantly, their distinct mechanism of action from INSTIs makes them promising candidates for combating HIV, particularly in cases of INSTI resistance [, ].

    Relevance: While sharing the acetic acid moiety, the key structural difference between LEDGINs and 2-(Quinolin-2-yl)acetic acid is the position of the acetic acid substituent on the quinoline ring. LEDGINs feature the acetic acid group at the 2-position of the quinoline ring, while in 2-(Quinolin-2-yl)acetic acid, it is at the 3-position. This positional change significantly alters the binding properties and biological activity of these compounds [, , , ].

[5-Fluoro-3-(4-methanesulfonylbenzyl)-2-methyl-indol-1-yl]acetic acid (Compound 2)

  • Relevance: The compound is structurally related to 2-(Quinolin-2-yl)acetic acid through the presence of an acetic acid moiety. While it lacks the quinoline ring system, it features a 5-fluoro-2-methyl-indole substituted with a 4-methanesulfonylbenzyl group at the 3-position []. This suggests that the acetic acid group, and potentially the indole moiety, might be crucial for the observed CRTH2 receptor antagonism.

Properties

CAS Number

284477-00-5

Product Name

Quinolin-2-ylacetic acid

IUPAC Name

2-quinolin-2-ylacetic acid

Molecular Formula

C11H9NO2

Molecular Weight

187.198

InChI

InChI=1S/C11H9NO2/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H,7H2,(H,13,14)

InChI Key

FPDPFLYDDGYGKP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=N2)CC(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.